molecular formula C25H30N2O5 B2489781 1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one CAS No. 615271-23-3

1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one

Cat. No. B2489781
CAS RN: 615271-23-3
M. Wt: 438.524
InChI Key: FTGIDVOQTWCKSO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar heterocyclic systems often involves multi-step organic reactions starting from simpler precursors. For example, the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, and other related compounds typically starts from acetoacetic esters and involves steps like reagent preparation, condensation, and deprotection to yield the desired heterocyclic compounds (Selič, Grdadolnik, & Stanovnik, 1997).

Molecular Structure Analysis

The molecular structure of such complex molecules is characterized by the presence of multiple functional groups attached to a heterocyclic core. These include amino, hydroxy, methoxy, and propoxy groups, which significantly influence the molecule's chemical behavior and interactions. X-ray crystallography and spectroscopic techniques like NMR and IR are commonly used to elucidate the structure and confirm the identity of synthesized compounds.

Chemical Reactions and Properties

Compounds similar to the one participate in various chemical reactions, including cycloadditions, condensations, and rearrangements. For instance, the rearrangements of pyranones into pyridine and pyrano[2,3-b]pyridine derivatives illustrate the reactivity of such systems under different conditions (Strah, Svete, & Stanovnik, 1996). These reactions are influenced by the presence of electron-donating and electron-withdrawing groups, which can stabilize or destabilize reaction intermediates.

properties

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5/c1-5-16-32-20-12-6-17(7-13-20)22-21(23(28)18-8-10-19(31-4)11-9-18)24(29)25(30)27(22)15-14-26(2)3/h6-13,22,28H,5,14-16H2,1-4H3/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPLLWPOMRRTRJ-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C(=O)N2CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one

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